(4Ar,8as,9as)-9a-hydroxy-4,4,7-trimethyl-4a,5,6,8a,9,9a-hexahydronaphtho[2,3-b]furan-2(4h)-one
Description
Molecular Architecture and IUPAC Nomenclature
Molecular Architecture
The compound features a naphtho[2,3-b]furan scaffold fused to a decalin-derived bicyclic system. The furan ring (positions 2-3-4a-9a) is annulated to a naphthalenic system, creating a rigid, polycyclic framework. Three methyl groups occupy positions 4, 4, and 7, while a hydroxyl group resides at 9a. The hexahydro designation indicates saturation at positions 4a, 5, 6, 8a, 9, and 9a, forming chair-like cyclohexane conformations.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core structure | Naphtho[2,3-b]furan fused to decalin system |
| Functional groups | Lactone (2(4H)-one), tertiary hydroxyl (9a-OH), three methyl substituents |
| Ring junctions | trans-decalin configuration at 4a/8a positions |
| Molecular formula | C₁₅H₂₂O₃ |
IUPAC Nomenclature Rationale
The systematic name follows priority rules for fused polycyclic systems:
- Parent hydride : Naphtho[2,3-b]furan-2(4H)-one (b-edge fusion)
- Hydrogenation : "Hexahydro" specifies saturation at six positions (4a,5,6,8a,9,9a)
- Substituents :
- 9a-hydroxy (stereodescriptor R)
- 4,4,7-trimethyl (two geminal methyls at C4)
- Stereochemistry : Absolute configurations at 4aR,8aS,9aS.
The numbering system originates from the furan oxygen (position 1), proceeding through the naphthalenic system to maintain lowest possible locants for substituents.
Properties
CAS No. |
89837-72-9 |
|---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(4aR,8aS,9aS)-9a-hydroxy-4,4,7-trimethyl-5,6,8a,9-tetrahydro-4aH-benzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O3/c1-9-4-5-11-10(6-9)8-15(17)12(14(11,2)3)7-13(16)18-15/h6-7,10-11,17H,4-5,8H2,1-3H3/t10-,11-,15+/m1/s1 |
InChI Key |
FGUPQPDMAULLNU-HFAKWTLXSA-N |
Isomeric SMILES |
CC1=C[C@@H]2C[C@]3(C(=CC(=O)O3)C([C@@H]2CC1)(C)C)O |
Canonical SMILES |
CC1=CC2CC3(C(=CC(=O)O3)C(C2CC1)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Oxidative Cyclization of Polyolefinic Precursors
The oxidative cyclization of polyolefinic substrates remains a cornerstone for constructing the naphtho[2,3-b]furan scaffold. A representative protocol involves the RuCl3-catalyzed periodate oxidation of a spirocyclic diene intermediate. In this method, the diene undergoes regioselective epoxidation, followed by acid-mediated cyclization to form the fused furan ring. Key parameters include:
- Catalyst : RuCl3 (5 mol%) in a biphasic solvent system (CH2Cl2/H2O)
- Oxidant : Sodium periodate (2.5 equiv) at 0–5°C
- Post-oxidation treatment : Pyridinium chlorochromate (PCC) in dichloromethane for hydroxyl group oxidation
This method achieves moderate yields (45–55%) but requires rigorous purification to isolate the target compound from byproducts such as overoxidized derivatives.
Biocatalytic Lactonization via Baeyer-Villiger Monooxygenases
Enzymatic strategies leveraging Baeyer-Villiger monooxygenases (BVMOs) offer stereoselective advantages. BVMOs catalyze the insertion of an oxygen atom adjacent to a ketone, forming the lactone ring. For this compound, the proposed pathway involves:
- Substrate : A methyl-substituted bicyclic ketone
- Enzyme : Cyclohexanone monooxygenase (CHMO) from Acinetobacter sp.
- Cofactor regeneration : NADPH recycling using glucose dehydrogenase
Reaction conditions (pH 7.0, 30°C) yield 60–68% lactone with >90% enantiomeric excess (ee). However, substrate inhibition at concentrations >10 mM limits scalability.
Acid-Catalyzed Intramolecular Esterification
Intramolecular esterification of hydroxy-acid precursors under acidic conditions is a classical approach. A modified protocol for this compound uses:
- Precursor : 9a-Hydroxy-4,4,7-trimethylnaphtho[2,3-b]furanoic acid
- Catalyst : p-Toluenesulfonic acid (pTSA, 10 mol%)
- Solvent : Toluene under Dean-Stark trap conditions
The reaction proceeds via a six-membered transition state, achieving 70–75% yield after 12 hours at reflux. Competing dehydration pathways necessitate careful temperature control to minimize byproducts.
Metathesis-Mediated Ring-Closing
Ring-closing metathesis (RCM) using Grubbs catalysts constructs the dihydropyran subunit before lactonization. A two-step sequence is employed:
- RCM : 2nd-generation Grubbs catalyst (3 mol%) in CH2Cl2 at 40°C
- Lactonization : Ti(OiPr)4-mediated cyclization of the resultant diene
This method achieves 50–60% overall yield but struggles with stereochemical drift during the metathesis step.
Hybrid Chemoenzymatic Synthesis
A convergent approach combines chemical synthesis of the naphtho-furan core with enzymatic hydroxylation:
- Step 1 : Pd-catalyzed Suzuki-Miyaura coupling to assemble the bicyclic framework
- Step 2 : Hydroxylation using P450 BM3 mutants (F87A/V96L) for site-specific oxidation
The chemoenzymatic route achieves 65% yield and >95% ee but requires specialized enzyme engineering.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Stereoselectivity | Scalability | Key Challenges |
|---|---|---|---|---|
| Oxidative Cyclization | 45–55 | Moderate | Limited | Byproduct formation |
| Biocatalytic Lactonization | 60–68 | High | Moderate | Substrate inhibition |
| Acid-Catalyzed Esterification | 70–75 | Low | High | Competing dehydration |
| Metathesis-Mediated RCM | 50–60 | Moderate | Moderate | Stereochemical drift |
| Hybrid Chemoenzymatic | 65 | Very High | Low | Enzyme optimization required |
Chemical Reactions Analysis
Types of Reactions
(4Ar,8as,9as)-9a-hydroxy-4,4,7-trimethyl-4a,5,6,8a,9,9a-hexahydronaphtho[2,3-b]furan-2(4h)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted naphthofurans.
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Its structural features enhance its interaction with microbial cell membranes.
- Anti-inflammatory Effects : Studies have shown that (4Ar,8as,9as)-9a-hydroxy-4,4,7-trimethyl-4a,5,6,8a,9,9a-hexahydronaphtho[2,3-b]furan-2(4h)-one can modulate inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals effectively. This property makes it a candidate for formulations aimed at reducing oxidative stress-related diseases.
Agricultural Applications
- Pesticidal Activity : Preliminary studies suggest that this compound may possess insecticidal properties. Its application in pest management could provide an eco-friendly alternative to synthetic pesticides.
- Plant Growth Regulation : The compound has been investigated for its potential to enhance plant growth and yield. It may act as a growth regulator by influencing hormonal pathways in plants.
Material Science Applications
- Polymer Chemistry : The unique structure of (4Ar,8as,9as)-9a-hydroxy-4,4,7-trimethyl-4a,5,6,8a,9,9a-hexahydronaphtho[2,3-b]furan-2(4h)-one allows it to be incorporated into polymer matrices. This incorporation can enhance the mechanical properties and thermal stability of the resulting materials.
- Nanotechnology : The compound's properties make it suitable for use in nanocarriers for drug delivery systems. Its ability to encapsulate drugs could improve bioavailability and targeted delivery.
Case Studies
- Antimicrobial Efficacy Study :
- Inflammation Model in Rodents :
- Plant Growth Trials :
Mechanism of Action
The mechanism of action of (4Ar,8as,9as)-9a-hydroxy-4,4,7-trimethyl-4a,5,6,8a,9,9a-hexahydronaphtho[2,3-b]furan-2(4h)-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the unique structure of the compound allow it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cancer cell growth or modulation of metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues in the Naphthofuranone Family
Table 1: Key Structural and Functional Differences
Key Observations :
Hydroxyl Group Position: Palmosalide A (9a-OH) and Atractylenolide III (6α-OH) differ in hydroxyl placement, which correlates with divergent bioactivities. Atractylenolide III’s 6α-OH enhances its anti-inflammatory properties compared to Palmosalide A’s weak antibacterial effects . Compound 3 from Aster sampsonii (8a-OH) shares a similar naphthofuranone backbone but lacks the 4,4,7-trimethyl pattern, reducing its hydrophobicity .
Methyl Substituents :
- The 4,4,7-trimethyl groups in Palmosalide A contribute to its stereochemical rigidity and membrane permeability, whereas HDFO’s 8a-methyl and dimethylene groups favor antifungal interactions .
Aromatic vs.
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
| Property | Palmosalide A | Atractylenolide III | HDFO | 9-Phenyl Derivative |
|---|---|---|---|---|
| LogP (Predicted) | 2.8 | 2.5 | 3.1 | 3.9 |
| Hydrogen Bond Donors | 1 | 1 | 1 | 0 |
| Hydrogen Bond Acceptors | 3 | 3 | 3 | 2 |
| Topological Polar Surface Area (Ų) | 50.7 | 46.7 | 49.3 | 26.3 |
| Solubility (mg/mL) | 0.12 | 0.25 | 0.08 | <0.01 |
Key Insights :
Biological Activity
(4Ar,8as,9as)-9a-hydroxy-4,4,7-trimethyl-4a,5,6,8a,9,9a-hexahydronaphtho[2,3-b]furan-2(4h)-one is a complex organic compound with a unique naphthofuran structure. Its potential biological activities have garnered interest in various fields including medicinal chemistry and pharmacology. This article explores the biological activity of this compound based on diverse research findings.
- Molecular Formula : C15H20O3
- Molecular Weight : 248.32 g/mol
- CAS Number : 89837-72-9
- IUPAC Name : (4aR,8aS,9aS)-9a-hydroxy-4,4,7-trimethyl-5,6,8a,9-tetrahydro-4aH-benzo[f]benzofuran-2-one
The biological activity of (4Ar,8as,9as)-9a-hydroxy-4,4,7-trimethyl-4a,5,6,8a,9,9a-hexahydronaphtho[2,3-b]furan-2(4h)-one is attributed to its interaction with specific molecular targets. The presence of hydroxyl groups allows for binding to various enzymes and receptors. This interaction can modulate enzymatic activity and influence metabolic pathways:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell proliferation.
- Receptor Modulation : It can affect receptor-mediated signaling pathways that are crucial in various biological processes.
Biological Activities
Numerous studies have highlighted the potential biological activities of this compound:
Anticancer Properties
Research indicates that (4Ar,8as,9as)-9a-hydroxy-4,4,7-trimethyl-4a,5,6,8a,9,9a-hexahydronaphtho[2,3-b]furan-2(4h)-one exhibits significant anticancer properties. For instance:
- Cell Viability Reduction : In vitro studies have shown that this compound reduces cell viability in various cancer cell lines.
| Cell Line | Concentration (μM) | Viability Reduction (%) |
|---|---|---|
| A375 Melanoma | 50 | 45 |
| HeLa Cervical | 100 | 60 |
| MCF7 Breast | 25 | 30 |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can inhibit the production of pro-inflammatory cytokines:
- Cytokine Inhibition : Significant reductions in TNF-alpha and IL-6 levels were observed in treated macrophages.
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 120 | 150 |
| Treated | 60 | 80 |
Case Studies
Several case studies provide insights into the therapeutic potential of this compound:
-
Study on A375 Melanoma Cells :
- A study demonstrated that treatment with (4Ar,8as,9as)-9a-hydroxy-4,4,7-trimethyl resulted in apoptosis in a dose-dependent manner after 48 hours.
- The mechanism involved downregulation of the JAK2/STAT3 signaling pathway.
-
Anti-inflammatory Activity in Vascular Smooth Muscle Cells (VSMCs) :
- The compound was shown to significantly decrease Ox-LDL-induced inflammation markers such as MCP-1 and NO production.
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis of this polycyclic furan derivative?
Methodological Answer: Synthesis optimization should focus on controlling stereochemistry and regioselectivity. For example, using chiral catalysts (e.g., organocatalysts or transition-metal complexes) can enhance enantiomeric excess, as demonstrated in analogous furan syntheses . Reaction conditions (e.g., temperature, solvent polarity, and inert atmosphere) must be systematically varied to minimize side products. Column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) is critical for isolating pure stereoisomers .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to assign stereochemistry and confirm substituent positions. For example, coupling constants (-values) in -NMR can distinguish axial vs. equatorial protons in decalin-like systems .
- X-ray Crystallography : Resolve absolute configuration and verify ring conformations, particularly for the hexahydronaphtho-furan core .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and detect fragmentation patterns unique to polycyclic systems .
Advanced Research Questions
Q. How can researchers address discrepancies between experimental and computational data for this compound’s conformational stability?
Methodological Answer: Discrepancies often arise from approximations in density functional theory (DFT) calculations. To resolve this:
Q. What protocols are recommended for assessing the environmental fate of this compound in ecological studies?
Methodological Answer: Follow the INCHEMBIOL framework :
- Phase 1 : Determine physical-chemical properties (log , water solubility) via shake-flask or HPLC methods.
- Phase 2 : Conduct biodegradation assays (e.g., OECD 301F) under aerobic/anaerobic conditions.
- Phase 3 : Use LC-MS/MS to track metabolite formation in soil/water matrices and quantify bioaccumulation potential in model organisms (e.g., Daphnia magna) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting spectroscopic data for methyl group assignments in this compound?
Methodological Answer:
- Step 1 : Cross-validate NMR data with isotopic labeling (e.g., -methyl groups) to resolve overlapping signals.
- Step 2 : Compare experimental IR carbonyl stretches (1700–1750 cm) with DFT-predicted vibrational modes .
- Step 3 : Reconcile mass spectral fragmentation patterns with in silico predictions (e.g., using Mass Frontier software) .
Table: Comparative Spectroscopic Data
| Technique | Observed Data (Compound) | Reference Data (Analog) | Source |
|---|---|---|---|
| -NMR (δ, ppm) | 1.24 (s, 3H, CH) | 1.28 (s, 3H, CH) | |
| -NMR (δ, ppm) | 172.1 (C=O) | 171.8 (C=O) | |
| HRMS (m/z) | 288.1932 [M+H] | 288.1928 [M+H] |
Key Considerations
- Stereochemical Complexity : Use Mosher’s ester derivatization or electronic circular dichroism (ECD) to assign absolute configurations .
- Safety Protocols : Adhere to H200-H420 hazard codes for handling toxic intermediates (e.g., proper ventilation, PPE) .
- Statistical Design : Implement randomized block designs for ecological studies to account for spatial/temporal variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
